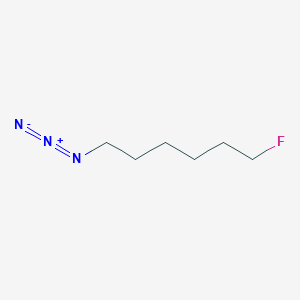
1-Azido-6-fluorohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-6-fluorohexane is an organic compound that belongs to the class of azido compounds and fluoroalkanes It is characterized by the presence of both an azido group (-N₃) and a fluoro group (-F) attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution reaction of 1-chloro-6-fluorohexane with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction typically proceeds under mild conditions and yields the desired azido compound.
Industrial Production Methods: While specific industrial production methods for 1-azido-6-fluorohexane are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the potentially hazardous nature of azido compounds.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-6-fluorohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: LiAlH₄ or Pd/C with H₂.
Cycloaddition: Alkynes in the presence of a copper(I) catalyst (Cu(I)).
Major Products Formed:
Reduction: 1-Amino-6-fluorohexane.
Cycloaddition: 1-(1,2,3-Triazol-4-yl)-6-fluorohexane.
Scientific Research Applications
1-Azido-6-fluorohexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azido-6-fluorohexane largely depends on the specific reactions it undergoes. For example, in bioorthogonal chemistry, the azido group can react with alkynes through the Huisgen cycloaddition to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules without interfering with biological processes .
Comparison with Similar Compounds
1-Fluorohexane: Similar in structure but lacks the azido group, making it less reactive in certain chemical reactions.
1-Azidohexane: Lacks the fluoro group, which affects its chemical properties and reactivity.
1-Azido-6-chlorohexane: Contains a chloro group instead of a fluoro group, leading to different reactivity and applications.
Uniqueness: 1-Azido-6-fluorohexane is unique due to the presence of both azido and fluoro groups, which impart distinct reactivity and properties. The combination of these functional groups allows for versatile applications in various fields, from organic synthesis to material sciences.
Properties
Molecular Formula |
C6H12FN3 |
|---|---|
Molecular Weight |
145.18 g/mol |
IUPAC Name |
1-azido-6-fluorohexane |
InChI |
InChI=1S/C6H12FN3/c7-5-3-1-2-4-6-9-10-8/h1-6H2 |
InChI Key |
LVWMVFWLFGDGLQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCF)CCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13457327.png)
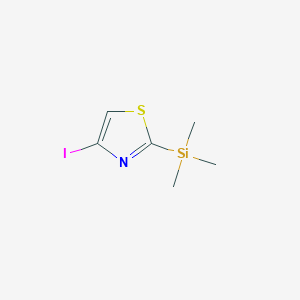
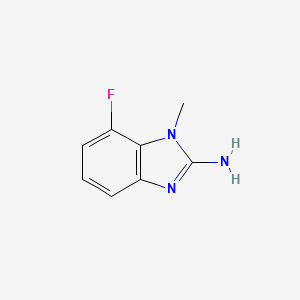
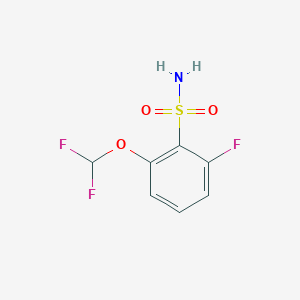
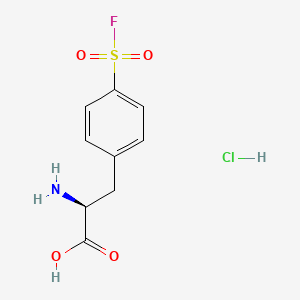

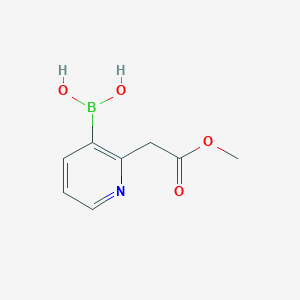
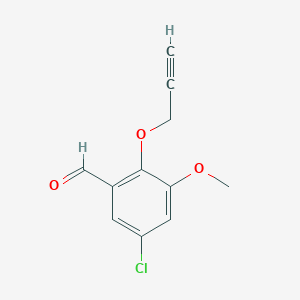
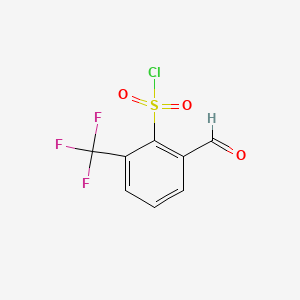
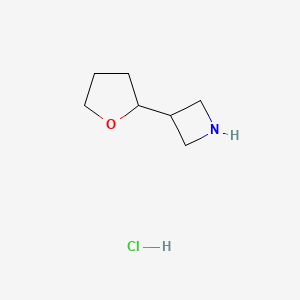
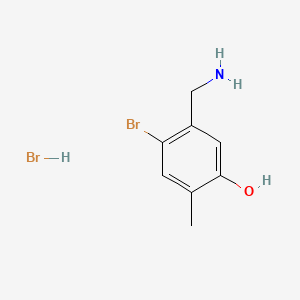

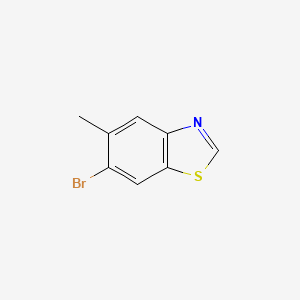
![(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13457404.png)
